

2-Amino-4-methylnicotinonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

Cat. No.: B1279362

[Get Quote](#)

In-Depth Technical Guide to 2-Amino-4-methylnicotinonitrile

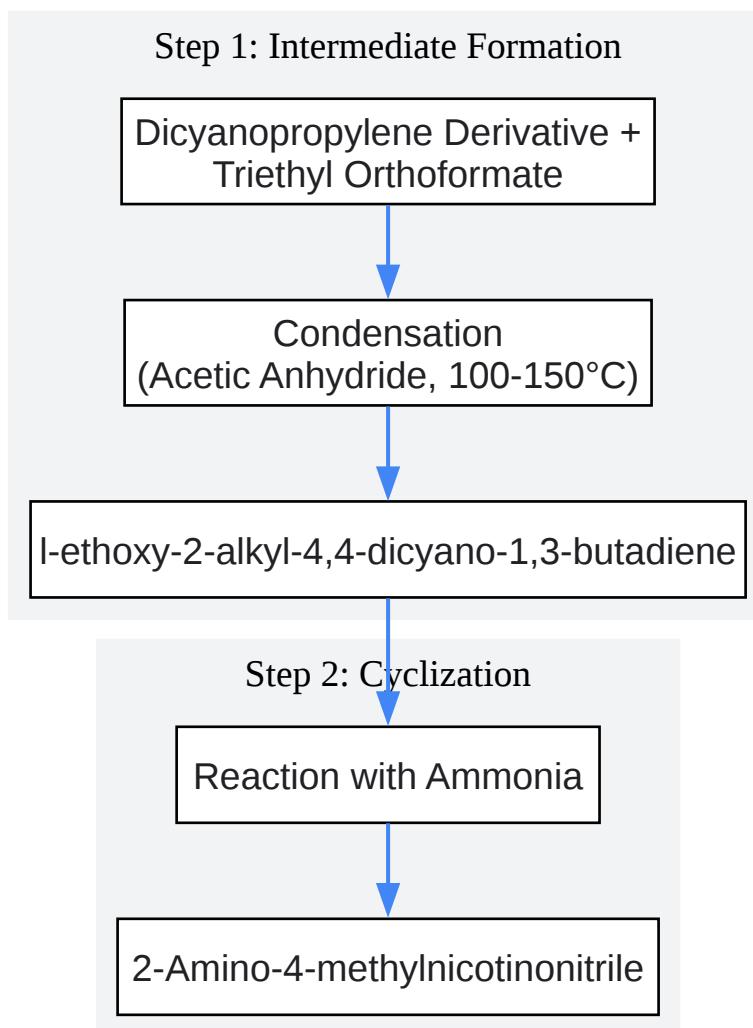
For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

2-Amino-4-methylnicotinonitrile is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its core chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	71493-76-0	[1]
Molecular Formula	C ₇ H ₇ N ₃	[1]
Molecular Weight	133.15 g/mol	[1]

Synthesis and Experimental Protocols


While specific, detailed experimental protocols for the synthesis of **2-Amino-4-methylnicotinonitrile** are not readily available in the public domain, a general approach can be inferred from the synthesis of related nicotinonitrile intermediates. A common method

involves the condensation of a 1,1-dicyanopropylene derivative with triethyl orthoformate in the presence of acetic anhydride, followed by a reaction with ammonia.

A patent describes a process for producing 2-amino-nicotinonitrile intermediates which involves the condensation of a 1,1-dicyanopropylene of the formula $XCH=CH=C(CN)_2$, where X is a methyl or isopropyl group, with triethyl orthoformate. This reaction is conducted in the presence of acetic anhydride at a temperature of approximately 100 to 150°C. The resulting intermediate, an 1-ethoxy-2-alkyl-4,4-dicyano-1,3-butadiene, is then reacted with ammonia to yield the 2-amino-nicotinonitrile derivative.

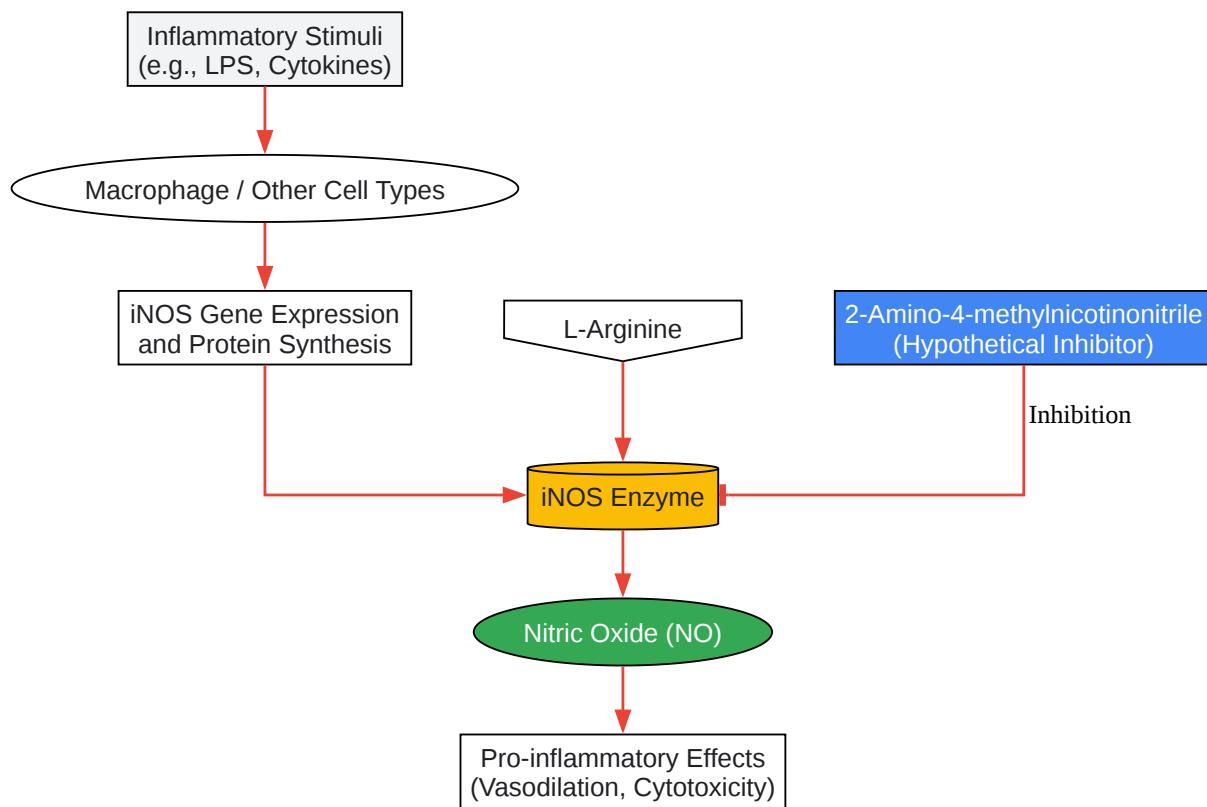
For the synthesis of related 2-amino-4,6-diphenylnicotinonitriles, a two-step process is often employed. This involves an initial base-catalyzed reaction of acetophenones and aldehydes to form chalcones. These chalcones are then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product.^[2] Microwave irradiation has also been utilized to enhance the efficiency of such syntheses.

A generalized workflow for the synthesis of aminonicotinonitrile derivatives can be visualized as follows:

[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

Potential Biological Activity and Signaling Pathways


Direct research on the biological activity and associated signaling pathways of **2-Amino-4-methylnicotinonitrile** is limited in currently available literature. However, valuable insights can be drawn from studies on structurally similar compounds, particularly 2-amino-4-methylpyridine.

Research has shown that 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II).^[3] Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. The NOS family of enzymes, which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and iNOS, catalyzes the production of NO

from L-arginine. While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is induced by inflammatory stimuli and can produce large, sustained amounts of NO, which can be cytotoxic.

The inhibitory action of 2-amino-4-methylpyridine on iNOS suggests that it acts as a competitive inhibitor with respect to the substrate, L-arginine.[3] This inhibition leads to a reduction in the production of nitric oxide in inflammatory conditions.

Based on this, a hypothetical signaling pathway involving the inhibition of iNOS by a compound like **2-Amino-4-methylnicotinonitrile** can be proposed:

[Click to download full resolution via product page](#)

Hypothetical iNOS Inhibition Pathway

This proposed mechanism suggests that **2-Amino-4-methylnicotinonitrile** could be a valuable scaffold for the development of novel anti-inflammatory agents by targeting the iNOS pathway. Further research is required to validate this hypothesis and to fully elucidate the specific molecular interactions and downstream effects.

Applications in Drug Development

The structural motif of 2-aminonicotinonitrile is a key pharmacophore in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a compound to its target. The amino group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Given the potential iNOS inhibitory activity, **2-Amino-4-methylnicotinonitrile** and its derivatives could be explored for the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The development of selective iNOS inhibitors is a significant area of research, as non-selective inhibition of all NOS isoforms can lead to undesirable side effects.

Conclusion

2-Amino-4-methylnicotinonitrile is a chemical entity with established physical properties and a foundation for synthetic approaches. While direct biological data is sparse, the activity of structurally related compounds points towards a promising future in the exploration of its potential as an iNOS inhibitor. This technical guide provides a summary of the current knowledge and a framework for future research and development efforts in the field of medicinal chemistry. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-4-methylnicotinonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279362#2-amino-4-methylnicotinonitrile-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com